1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Overview
Description
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound characterized by its unique difluoromethyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the following steps:
Difluoromethylation: . This step often requires specific reaction conditions, including temperature control and the use of catalysts.
Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, such as the Chichibabin pyridine synthesis or the Biltz synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's reactivity and binding affinity, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydro-pyridine-3-carboxylic acid: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
1-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to variations in chemical properties.
3-Fluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Has a single fluorine atom instead of two, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(difluoromethyl)-2-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQASNCBWNOWEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.